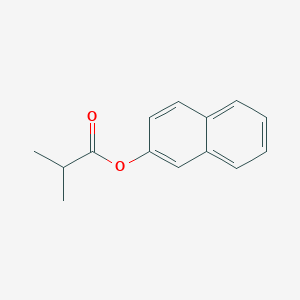

Naphthalen-2-yl 2-methylpropanoate

Description

Naphthalen-2-yl 2-methylpropanoate is an ester derivative where 2-methylpropanoic acid (isobutyric acid) is esterified with naphthalen-2-ol. Structurally, it features a naphthalene ring system substituted at the 2-position with an ester group, which confers distinct physicochemical properties compared to carboxylic acid or amide analogs.

Properties

CAS No. |

33617-65-1 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

naphthalen-2-yl 2-methylpropanoate |

InChI |

InChI=1S/C14H14O2/c1-10(2)14(15)16-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 |

InChI Key |

RVFNBABJYWYXFR-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 2-(Naphthalen-2-yl)propanoate

This compound (CAS 57421-64-4) shares the naphthalen-2-yl backbone but differs in the ester group, where a methyl group replaces the 2-methylpropanoate moiety. Its molecular formula (C₁₄H₁₄O₂) and weight (214.26 g/mol) are slightly lower than those of Naphthalen-2-yl 2-methylpropanoate (estimated molecular formula: C₁₇H₁₈O₂; molecular weight: ~254.3 g/mol). This methyl ester is described as a lab reagent, though its production is discontinued .

Naproxen [(+)-2-(6-Methoxy-2-naphthyl)propionic Acid]

Naproxen (C₁₄H₁₄O₃; 230.26 g/mol) is a nonsteroidal anti-inflammatory drug (NSAID) with a carboxylic acid group instead of an ester. The 6-methoxy substitution on the naphthalene ring enhances its biological activity. Its water solubility is low (15.9 mg/L at 25°C), typical of hydrophobic NSAIDs .

Morpholine Derivative of Naproxen

The title compound in replaces Naproxen’s carboxylic acid with a morpholine-substituted ketone (C₁₈H₂₀O₃N).

N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

This amide derivative of Naproxen (C₂₇H₂₅NO₂; ~395.5 g/mol) replaces the acid with a diphenylethylamide group, increasing molecular weight and lipophilicity. Such derivatives are often explored for prolonged drug release or targeted delivery .

Physicochemical Properties

Table 1: Comparative Properties of this compound and Analogs

*Estimated based on structural similarity to methyl ester analogs.

Key Observations:

- Functional Group Impact: Esterification (vs. carboxylic acid or amide) typically increases lipophilicity, enhancing cell membrane permeability but reducing water solubility.

- Substituent Effects : Methoxy groups (e.g., in Naproxen) improve pharmacological activity by modulating electron density and steric effects on the naphthalene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.